SQ609
Overview
Description
SQ609 is a promising compound in the fight against tuberculosis. It belongs to the chemical class of dipiperidines and has shown potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This compound was developed by Sequella, Inc., and has undergone extensive research to optimize its antimicrobial properties and pharmacological profile .
Preparation Methods
The synthesis of SQ609 involves the creation of a dipiperidine scaffold. The synthetic route includes multiple steps, starting with the preparation of the piperidine intermediates, followed by their coupling to form the dipiperidine structure . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
SQ609 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
SQ609 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
SQ609 exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It specifically targets enzymes involved in the formation of the cell wall, thereby preventing the bacteria from maintaining their structural integrity . This leads to the death of the bacterial cells. The molecular targets of this compound include key enzymes in the cell wall biosynthesis pathway, and its action disrupts the normal functioning of these enzymes .
Comparison with Similar Compounds
SQ609 is unique among dipiperidine compounds due to its potent activity against Mycobacterium tuberculosis and its favorable pharmacological profile . Similar compounds include SQ614 and SQ615, which also belong to the dipiperidine class but have shown different levels of efficacy and toxicity . This compound has been identified as the best-in-class compound due to its superior in vitro and in vivo activity .
Properties
IUPAC Name |
1-[[1-(1-adamantylmethyl)piperidin-4-yl]methyl]piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O/c25-21-3-7-23(8-4-21)15-17-1-5-24(6-2-17)16-22-12-18-9-19(13-22)11-20(10-18)14-22/h17-21,25H,1-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBKDPOCUHUSLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CCC(CC2)O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627052-25-9 | |
Record name | SQ-609 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627052259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SQ-609 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9PLJ41X6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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